2-(4-((1-(Methoxycarbonyl)-2-oxocyclopentyl)methyl)phenyl)propanoic Acid
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Overview
Description
2-(4-((1-(Methoxycarbonyl)-2-oxocyclopentyl)methyl)phenyl)propanoic Acid is a complex organic compound with a unique structure that includes a methoxycarbonyl group, an oxocyclopentyl ring, and a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1-(Methoxycarbonyl)-2-oxocyclopentyl)methyl)phenyl)propanoic Acid typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a methoxycarbonyl-substituted cyclopentanone with a benzyl halide under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as oxidation and esterification, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-((1-(Methoxycarbonyl)-2-oxocyclopentyl)methyl)phenyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxocyclopentyl ring to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-((1-(Methoxycarbonyl)-2-oxocyclopentyl)methyl)phenyl)propanoic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-((1-(Methoxycarbonyl)-2-oxocyclopentyl)methyl)phenyl)propanoic Acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)propanoic Acid: A structurally similar compound with a methyl group instead of the methoxycarbonyl group.
2-[4-(2-Hydroxymethylpropyl)phenyl]propanoic Acid: Another similar compound with a hydroxymethyl group.
Uniqueness
2-(4-((1-(Methoxycarbonyl)-2-oxocyclopentyl)methyl)phenyl)propanoic Acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H20O5 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
2-[4-[(1-methoxycarbonyl-2-oxocyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C17H20O5/c1-11(15(19)20)13-7-5-12(6-8-13)10-17(16(21)22-2)9-3-4-14(17)18/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,20) |
InChI Key |
LPCREHXWBIIMJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2(CCCC2=O)C(=O)OC)C(=O)O |
Origin of Product |
United States |
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